3,14-Dihydroxycarda-16,20(22)-dienolide
Overview
Description
3,14-Dihydroxycarda-16,20(22)-dienolide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are known for their ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,14-Dihydroxycarda-16,20(22)-dienolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce hydroxyl groups at the 3 and 14 positions. This can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Formation of the dienolide moiety: The dienolide structure is introduced through a series of elimination and cyclization reactions, often involving the use of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,14-Dihydroxycarda-16,20(22)-dienolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form dihydro derivatives using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
3,14-Dihydroxycarda-16,20(22)-dienolide has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides and their derivatives.
Biology: Investigated for its effects on cellular ion balance and potential as a tool for studying ion transport mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions due to its ability to inhibit sodium-potassium ATPase.
Mechanism of Action
The primary mechanism of action of 3,14-Dihydroxycarda-16,20(22)-dienolide involves the inhibition of the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of this enzyme leads to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making cardenolides useful in the treatment of certain heart conditions.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar inhibitory effects on sodium-potassium ATPase.
Ouabain: A well-known cardenolide used in research for its potent effects on ion transport.
Digoxin: A widely used cardiac glycoside with similar therapeutic applications.
Uniqueness
3,14-Dihydroxycarda-16,20(22)-dienolide is unique due to its specific hydroxylation pattern and dienolide structure, which may confer distinct pharmacological properties compared to other cardenolides. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Properties
IUPAC Name |
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h7,11,15-16,18-19,24,26H,3-6,8-10,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABECOLNBBTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC=C4C5=CC(=O)OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950290 | |
Record name | 3,14-Dihydroxycarda-16,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2763-20-4 | |
Record name | RHODEXIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,14-Dihydroxycarda-16,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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